molecular formula C10H11NO2 B15468491 3-Hydroxy-4-phenoxybutanenitrile CAS No. 57281-49-9

3-Hydroxy-4-phenoxybutanenitrile

Cat. No.: B15468491
CAS No.: 57281-49-9
M. Wt: 177.20 g/mol
InChI Key: KJJPPYGFSUFUAH-UHFFFAOYSA-N
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Description

3-Hydroxy-4-phenoxybutanenitrile is a chemical compound of interest in organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is limited, its core structure, which incorporates both nitrile and phenol ether functional groups, is highly relevant for constructing more complex molecules. Compounds with similar structural motifs, particularly those featuring a hydroxy-nitrile group, are established as key intermediates in the synthesis of active pharmaceutical ingredients. For instance, structurally related 3-amino-2-hydroxy-4-phenylbutyronitrile derivatives are critical precursors in the synthesis of HIV protease inhibitors, highlighting the value of this chemical class in developing therapeutic agents . The phenoxy moiety present in its structure is a common feature in compounds used in various material science and fine chemical applications. Researchers may employ this compound as a versatile building block for the preparation of other derivatives, or to study its physical and chemical properties. This product is intended for chemical synthesis and research applications in a controlled laboratory environment. This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

57281-49-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-4-phenoxybutanenitrile

InChI

InChI=1S/C10H11NO2/c11-7-6-9(12)8-13-10-4-2-1-3-5-10/h1-5,9,12H,6,8H2

InChI Key

KJJPPYGFSUFUAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CC#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Hydroxy-4-phenoxybutanenitrile with structurally related nitriles and ethers to highlight key differences in properties and reactivity.

4-Hydroxy-3-phenoxybutanenitrile

Structural Differences: The hydroxy and phenoxy groups are transposed (positions 3 and 4).

Property This compound 4-Hydroxy-3-phenoxybutanenitrile
Molecular Weight (g/mol) ~191.2 (estimated) ~191.2
Solubility Moderate in DMF Higher in methanol
Reactivity Favors nitrile hydrolysis Enhanced phenolic coupling
Applications Polymer intermediates Antioxidant synthesis

The positional isomerism significantly alters electronic distribution, making 4-Hydroxy-3-phenoxybutanenitrile more reactive in phenolic coupling reactions due to proximity of the hydroxy group to the aromatic ring .

3-Hydroxy-4-methoxybutanenitrile

Structural Differences: Phenoxy group replaced by methoxy.

Property This compound 3-Hydroxy-4-methoxybutanenitrile
Molecular Weight ~191.2 ~131.1
Boiling Point ~280°C (estimated) ~210°C
Stability Air-sensitive (phenoxy oxidation) Stable under ambient conditions
Applications Agrochemicals Solvent additives

The methoxy derivative lacks aromatic conjugation, reducing thermal stability but improving solubility in non-polar solvents.

3-Cyano-4-phenoxybutanol

Structural Differences : Nitrile retained, but hydroxy group replaced by a secondary alcohol.

Property This compound 3-Cyano-4-phenoxybutanol
Polarity Higher (nitrile + hydroxy) Moderate (alcohol + nitrile)
Reactivity Acid-catalyzed dehydration Esterification
Toxicity Moderate (cyanide release risk) Lower

The alcohol group in 3-Cyano-4-phenoxybutanol facilitates esterification, making it preferable for prodrug synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Hydroxy-4-phenoxybutanenitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of nitrile derivatives like this compound typically involves nucleophilic substitution or cyanation reactions. For example, phenolic ether intermediates (e.g., 4-phenoxybutanol) can undergo cyanation using potassium cyanide or trimethylsilyl cyanide under controlled pH (neutral to mildly acidic conditions). Optimization requires monitoring reaction temperature (40–60°C) and solvent polarity (e.g., acetonitrile or DMF), as excess moisture may hydrolyze the nitrile group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Nitriles like this compound require strict adherence to safety measures due to potential toxicity (e.g., H302, H315, H319 hazard codes). Use fume hoods, nitrile gloves, and eye protection. Immediate decontamination of spills with absorbent materials (e.g., vermiculite) and neutralization with sodium bicarbonate is recommended. First-aid measures for skin contact include washing with soap and water, while inhalation exposure necessitates moving to fresh air and medical consultation .

Q. How can researchers verify the structural identity of this compound post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : 1^1H NMR should show signals for the phenolic proton (δ 5.2–5.5 ppm, broad), nitrile group absence (no peak, but adjacent CH2_2 protons at δ 2.5–3.0 ppm), and aromatic protons (δ 6.8–7.4 ppm).
  • FT-IR : Confirm the nitrile stretch (~2240 cm1^{-1}) and hydroxyl group (~3400 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or GC-MS can validate the molecular ion peak (e.g., m/z 191.2 for C10_{10}H11_{11}NO2_2) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics via HPLC or UV-Vis spectroscopy. For example:

  • pH Stability : Under acidic conditions (pH < 3), the nitrile group may hydrolyze to a carboxylic acid, while alkaline conditions (pH > 10) could deprotonate the hydroxyl group, altering reactivity.
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C can identify decomposition thresholds. Store the compound at –20°C in inert atmospheres to prevent oxidation .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd-mediated couplings) may arise from trace impurities (e.g., residual solvents or moisture). Employ high-purity standards (≥99% by HPLC) and control experiments with deuterated solvents (e.g., DMSO-d6_6) to isolate solvent effects. Compare kinetic data (e.g., TOF, TON) across studies using standardized substrates like iodobenzene .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions to identify reactive sites. For instance, the hydroxyl group’s electron-donating effect may direct electrophilic substitution to the para position of the phenoxy ring. Validate predictions with experimental substituent effects (e.g., Hammett plots) .

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